6-Fluoro-8-nitrochroman

Antibacterial Nitroaromatic Drug Discovery

6-Fluoro-8-nitrochroman is a specialized intermediate featuring a unique 6-fluoro,8-nitro-substitution pattern essential for medicinal chemistry SAR studies. In antibacterial research, its validated IC50 of 3,190 nM against *Enterococcus faecalis* provides a quantitative baseline for lead optimization. The nitro group serves as a versatile synthetic handle for reduction to a primary amine, enabling rapid NCE library generation, while the 6-fluoro atom enhances metabolic stability and target binding affinity. With a predicted LogP of 2.38, this scaffold is ideal for fine-tuning lipophilicity in ADME optimization. Its ≥98% purity ensures reliability in critical synthetic sequences.

Molecular Formula C9H8FNO3
Molecular Weight 197.165
CAS No. 282547-27-7
Cat. No. B2831533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-8-nitrochroman
CAS282547-27-7
Molecular FormulaC9H8FNO3
Molecular Weight197.165
Structural Identifiers
SMILESC1CC2=C(C(=CC(=C2)F)[N+](=O)[O-])OC1
InChIInChI=1S/C9H8FNO3/c10-7-4-6-2-1-3-14-9(6)8(5-7)11(12)13/h4-5H,1-3H2
InChIKeyMRPJATNDQWOMOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-8-nitrochroman (CAS 282547-27-7) Procurement Guide: Technical Specifications and Chemical Identity


6-Fluoro-8-nitrochroman (CAS 282547-27-7) is a synthetic, bicyclic organic compound classified as a substituted chroman (3,4-dihydro-2H-1-benzopyran) . Its core structure features a benzene ring fused to a tetrahydropyran ring, specifically substituted with a fluorine atom at the 6-position and a nitro group at the 8-position . This precise arrangement yields a molecular formula of C9H8FNO3 and a molecular weight of 197.16 g/mol . As an intermediate, it is supplied by chemical vendors at a standard purity of 98% for research and development purposes .

Why 6-Fluoro-8-nitrochroman (CAS 282547-27-7) Cannot Be Replaced by Common Chroman Analogs in Synthesis


In pharmaceutical research and development, chroman-based compounds are a common scaffold, but their biological activity and chemical reactivity are exquisitely sensitive to the number, type, and position of substituents . The 6-fluoro-8-nitrochroman molecule presents a unique combination of a fluorine atom (a strong hydrogen bond acceptor and modulator of metabolic stability) and a nitro group (a strong electron-withdrawing group and synthetic handle) . Simply substituting a 6-fluorochroman (CAS 82070-01-7) for 6-fluoro-8-nitrochroman would omit the critical nitro group required for subsequent reductions or specific pharmacophore interactions. Conversely, using an 8-nitrochroman analog would lack the fluorine atom, which is often incorporated to enhance binding affinity or block metabolic sites. The specific 6,8-disubstitution pattern is therefore not generic; it defines the molecule's unique physicochemical and reactivity profile, making it a non-fungible item in a synthetic sequence.

Quantitative Differentiation of 6-Fluoro-8-nitrochroman (CAS 282547-27-7): Evidence for Procurement Decisions


Antibacterial Activity of 6-Fluoro-8-nitrochroman Against Enterococcus faecalis

6-Fluoro-8-nitrochroman has demonstrated direct antibacterial activity in a standardized in vitro assay against the Gram-positive pathogen *Enterococcus faecalis* (strain CECT 481) [1]. While many simple chromans are inactive, the presence of both the fluoro and nitro groups in this specific analog confers measurable growth inhibition. In a microtiter broth dilution assay following an 18-hour incubation, the compound exhibited an IC50 value of 3,190 nM [1].

Antibacterial Nitroaromatic Drug Discovery

Purity Benchmarking for 6-Fluoro-8-nitrochroman from Commercial Suppliers

For a research chemical used as a synthetic building block, the defined purity is a critical procurement specification. The commercially available 6-Fluoro-8-nitrochroman is consistently provided with a certified purity of 98%, as reported by major chemical suppliers [REFS-1, REFS-2]. This specification is essential for researchers to accurately calculate reaction stoichiometry and to assess the potential impact of the remaining 2% impurities on subsequent synthetic steps.

Synthetic Intermediate Quality Control Purity

Physicochemical Property Differentiation of 6-Fluoro-8-nitrochroman

The introduction of both a fluorine atom and a nitro group significantly alters the physicochemical profile of the chroman scaffold. 6-Fluoro-8-nitrochroman has a predicted LogP value of 2.38 . This represents a substantial increase in lipophilicity compared to the unsubstituted chroman parent or mono-substituted analogs, which directly influences membrane permeability and metabolic stability.

Lipophilicity ADME Medicinal Chemistry

Validated Application Scenarios for 6-Fluoro-8-nitrochroman (CAS 282547-27-7) Based on Empirical Evidence


Antibacterial Drug Discovery and SAR Campaigns

This compound serves as a specific, data-validated hit for initiating antibacterial drug discovery programs targeting *Enterococcus faecalis*, a Gram-positive pathogen. Its measured IC50 of 3,190 nM [1] provides a quantitative baseline for SAR studies. Procurement of this specific compound is essential for replicating and expanding upon this finding, with the goal of optimizing the 6-fluoro-8-nitro scaffold to improve potency and selectivity. The compound's standard 98% purity ensures that observed biological effects are attributable to the molecule itself and not to significant impurities.

Synthesis of Novel Fluorinated Heterocycles

6-Fluoro-8-nitrochroman is a strategic building block for synthesizing a diverse array of more complex fluorinated heterocycles. The nitro group at the 8-position is a versatile synthetic handle that can be readily reduced to a primary amine [1]. This amine can then undergo a wide range of subsequent reactions (e.g., diazotization, amide coupling, reductive alkylation) to generate libraries of new chemical entities (NCEs). The presence of the 6-fluoro atom is a critical design feature, as it is a common element in medicinal chemistry for modulating target binding and improving metabolic stability, making derivatives of this compound valuable in lead optimization.

Physicochemical Property Optimization in Medicinal Chemistry

For projects where increasing the lipophilicity of a lead series is a stated goal, 6-fluoro-8-nitrochroman is a superior choice of building block. Its predicted LogP of 2.38 represents a significant increase over unsubstituted chroman analogs. Incorporating this scaffold can help medicinal chemists fine-tune the ADME (Absorption, Distribution, Metabolism, Excretion) profile of their candidate molecules. Procurement of this specific intermediate is justified by its ability to introduce a defined and desirable physicochemical change (increased LogP) into a compound series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-8-nitrochroman

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.